7-Methoxy-1H-indole-2-boronic acid

Description

Significance of Indole (B1671886) Scaffolds in Modern Organic and Medicinal Chemistry

The indole nucleus, an aromatic heterocyclic system composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern organic and medicinal chemistry. nih.govijpsr.com This structural motif is not merely a synthetic curiosity but is found at the core of numerous natural products and pharmacologically active compounds. nih.govmdpi.com Its prevalence in biologically important molecules has earned it the designation of a "privileged structure." researchgate.net

The therapeutic relevance of indole derivatives is vast and well-documented, with applications including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comresearchgate.net The versatility of the indole scaffold allows for functionalization at various positions, leading to a diverse array of compounds with distinct biological activities. mdpi.comresearchgate.net This adaptability makes it an attractive framework for drug discovery and development, with many indole-containing drugs having received FDA approval. mdpi.com The ability of the indole ring to mimic protein structures, such as tryptophan, further enhances its utility in designing molecules that can interact with biological targets. nih.govresearchgate.net

Pivotal Role of Boronic Acids as Versatile Synthetic Intermediates and Reagents

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are indispensable tools in contemporary organic synthesis. wikipedia.org Their stability, generally low toxicity, and versatile reactivity make them highly valued as synthetic intermediates. nih.govmdpi.com One of the most prominent applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orgsigmaaldrich.com This reaction, along with others like the Chan-Lam coupling and Petasis borono-Mannich reaction, has revolutionized the synthesis of complex organic molecules. sigmaaldrich.comacs.org

Beyond their role in carbon-carbon bond formation, boronic acids participate in a wide range of chemical transformations, including amination, diol protection, and asymmetric synthesis. nih.gov Their Lewis acidic nature allows them to act as catalysts and to form reversible covalent complexes with molecules containing diol functionalities, such as sugars. wikipedia.orgacs.org This property is exploited in the development of sensors and for the selective transport of saccharides. wikipedia.org In medicinal chemistry, the boronic acid moiety is a key feature in drugs like the anticancer agent bortezomib, where it interacts with the active sites of enzymes. wikipedia.orgnih.gov

Overview of 7-Methoxy-1H-indole-2-boronic Acid as a Key Building Block for Advanced Molecular Architectures

This compound combines the advantageous properties of both the indole scaffold and the boronic acid functional group. The methoxy (B1213986) group at the 7-position of the indole ring can influence the electronic properties and steric interactions of the molecule, potentially modulating its reactivity and biological activity. The boronic acid at the 2-position serves as a versatile handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov

This specific arrangement makes this compound a valuable building block for the synthesis of complex, multi-substituted indole derivatives. nih.govaablocks.com These derivatives are of significant interest in the development of new materials and pharmaceuticals. The ability to introduce a wide range of substituents at the 2-position via the boronic acid moiety allows for the systematic exploration of structure-activity relationships and the fine-tuning of molecular properties for specific applications. nih.gov The compound serves as a platform for constructing hierarchical supramolecular structures and organized architectures through dynamic covalent chemistry. rsc.orgrsc.org

Scope and Objectives of the Research Compendium on this compound

The primary objective of this research compendium is to provide a comprehensive overview of the chemical properties and synthetic utility of this compound. This will be achieved by:

Detailing the fundamental importance of the indole and boronic acid moieties. This provides the context for understanding the unique characteristics of the target compound.

Investigating the synthesis and reactivity of this compound. This includes an examination of the methods for its preparation and its participation in key chemical reactions.

Highlighting its application as a building block in the construction of advanced molecular architectures. This will showcase the potential of this compound in creating novel and functional molecules.

By focusing on these core areas, this article aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in leveraging the unique properties of this compound for their own research endeavors.

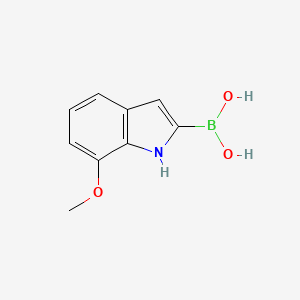

Structure

2D Structure

Properties

IUPAC Name |

(7-methoxy-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-14-7-4-2-3-6-5-8(10(12)13)11-9(6)7/h2-5,11-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAYELQWMQDPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C(=CC=C2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677970 | |

| Record name | (7-Methoxy-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203844-16-9 | |

| Record name | (7-Methoxy-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformative Reactions of 7 Methoxy 1h Indole 2 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Indolylboronic Acids

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Indolylboronic acids, including 7-Methoxy-1H-indole-2-boronic acid, are valuable substrates in these reactions, serving as versatile building blocks for the synthesis of complex indole-containing molecules.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. organic-chemistry.orglibretexts.orgwikipedia.org The reaction is widely used in academic and industrial settings due to its mild reaction conditions, broad substrate scope, and high functional group tolerance. wikipedia.orgnih.gov

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: libretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. libretexts.orgwikipedia.org

Transmetalation: The organoboron species (R²-BY₂), activated by a base, transfers its organic group to the Pd(II) complex, forming a new diorganopalladium(II) species. libretexts.orgwikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org

The use of a base is crucial for the activation of the boronic acid, which enhances the polarization of the organic ligand and facilitates the transmetalation step. organic-chemistry.org In the case of this compound, the presence of the electron-donating methoxy (B1213986) group can influence the electronic properties of the indole (B1671886) ring and, consequently, the reactivity of the boronic acid. The pKa of the parent indole is a factor to consider, as more acidic heterocycles can sometimes present challenges in Suzuki-Miyaura couplings. nih.gov

Synthetic Scope:

This compound can be coupled with a variety of aryl and heteroaryl halides to synthesize 2-aryl- and 2-heteroaryl-7-methoxyindoles. These products are valuable scaffolds in medicinal chemistry and materials science. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. For instance, the use of specific phosphine (B1218219) ligands like SPhos and XPhos has been shown to be effective for the coupling of challenging heterocyclic substrates. nih.gov

Below is a table summarizing representative examples of Suzuki-Miyaura coupling reactions involving indolylboronic acids.

| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 3-Phenylindazole | 85 |

| 2 | 3-Chloroindazole | Phenylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 3-Phenylindazole | 88 |

This table illustrates the general conditions and outcomes for Suzuki-Miyaura couplings with related nitrogen-rich heterocycles, providing a basis for predicting the reactivity of this compound. nih.gov

Beyond the Suzuki-Miyaura coupling, indolylboronic acids and other indole derivatives are valuable partners in a range of other palladium- and copper-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org While not directly utilizing a boronic acid, Sonogashira coupling of haloindoles is a key method for synthesizing alkynylindoles. acs.orgnih.govresearchgate.netresearchgate.net These products can be further elaborated, for example, through subsequent cyclization reactions to form complex heterocyclic systems. acs.orgnih.gov The reaction is generally carried out under mild conditions and tolerates a variety of functional groups. wikipedia.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. organic-chemistry.orgwikipedia.orgopenochem.orgnih.govlibretexts.org It offers broad functional group tolerance and is effective for creating sp²-sp² carbon-carbon bonds. openochem.org Although the toxicity of organotin reagents is a drawback, the Stille reaction remains a powerful tool in organic synthesis. organic-chemistry.org Indolylstannanes can be used as coupling partners to generate various substituted indoles.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. nih.govacs.org While the classic Heck reaction does not use boronic acids, variations such as the oxidative boron-Heck reaction have been developed, where an arylboronic acid is coupled with an olefin. acs.org For indole derivatives, regioselectivity can be a key challenge, and ligand development plays a crucial role in controlling the site of functionalization (e.g., C2 vs. C3). rsc.org

Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond between a boronic acid and an N-H or O-H containing compound, such as an amine or alcohol. nih.govrsc.orgorganic-chemistry.orgwikipedia.org The Chan-Lam coupling is advantageous as it can often be performed at room temperature and is open to the air. organic-chemistry.orgwikipedia.org For indole derivatives, this reaction provides a direct route to N-arylindoles. nih.govrsc.org Recent developments have shown that sequential Chan-Lam N-arylation and intramolecular cross-dehydrogenative coupling can lead to the synthesis of multi-substituted indoles in a one-pot process. nih.govrsc.org

The following table provides a comparative overview of these cross-coupling reactions with indole derivatives.

| Reaction | Coupling Partners | Catalyst | Key Features |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd/Cu | Forms C(sp)-C(sp²) bonds; mild conditions. wikipedia.orgacs.orgnih.gov |

| Stille | Organostannane + Aryl/Vinyl Halide | Pd | Broad functional group tolerance; toxic reagents. organic-chemistry.orgwikipedia.orgopenochem.org |

| Heck | Alkene + Aryl/Vinyl Halide | Pd | Forms C-C bonds with alkenes; regioselectivity can be an issue. nih.govacs.orgrsc.org |

| Chan-Lam | Boronic Acid + Amine/Alcohol | Cu | Forms C-N or C-O bonds; air and moisture tolerant. nih.govrsc.orgorganic-chemistry.orgwikipedia.org |

Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov

The Petasis Borono-Mannich (PBM) reaction is a prominent MCR that involves the coupling of an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines. nih.govnih.govwikipedia.orgmdpi.comorganic-chemistry.orgresearchgate.net This reaction is valued for its operational simplicity, broad substrate scope, and ability to generate molecular complexity in a single step. nih.govnih.gov

Substrate Scope:

The PBM reaction tolerates a wide variety of functional groups on all three components. wikipedia.org

Amines: Secondary amines are common substrates, but primary amines, hydrazines, hydroxylamines, sulfonamides, and even indoles can participate. wikipedia.org

Carbonyls: A range of aldehydes and ketones can be used. Glyoxylic acid is a particularly useful carbonyl component for the synthesis of α-amino acids. wikipedia.orgorganic-chemistry.org

Organoboronic Acids: Vinyl, aryl, and various heterocyclic boronic acids are effective coupling partners. wikipedia.org this compound, with its nucleophilic indole core, is a potential substrate for this transformation.

The reaction often proceeds without a catalyst, although catalysts can be used to enhance reactivity or induce stereoselectivity. nih.govmdpi.com Solvents like hexafluoroisopropanol (HFIP) have been shown to improve reaction rates and yields, especially for less reactive substrates. nih.gov

Application with Indolylboronic Acids:

While the direct use of N-unsubstituted indoles as the amine component can be sluggish, N-substituted indoles can react at the C3 position. wikipedia.org In the context of this compound, it would serve as the organoboron component, transferring the 7-methoxyindol-2-yl group to the iminium ion formed in situ from the amine and carbonyl. This would lead to the formation of α-(7-methoxyindol-2-yl)amines, which are of interest in medicinal chemistry.

The table below illustrates the general substrate scope of the Petasis reaction.

| Amine | Carbonyl | Boronic Acid | Product Type |

| Secondary Amine | Paraformaldehyde | Vinylboronic Acid | Allylamine nih.govwikipedia.org |

| Amine | Glyoxylic Acid | Arylboronic Acid | α-Amino Acid wikipedia.orgorganic-chemistry.org |

| Aniline | Aldehyde | Phenylboronic Acid | N-Aryl-α-arylglycine derivative |

| Indole (N-substituted) | Aldehyde | Phenylboronic Acid | 3-(Aminoalkyl)indole derivative wikipedia.org |

Boronic Acid Mediated Catalysis in Organic Synthesis

Boronic acids are not only important reagents in cross-coupling reactions but can also function as catalysts, primarily due to their Lewis acidic nature. nih.govnih.govnih.gov

The boron atom in a boronic acid possesses a vacant p-orbital, allowing it to accept a pair of electrons and act as a Lewis acid. nih.gov This Lewis acidity enables boronic acids to activate electrophiles, most notably carbonyl compounds. thieme-connect.comnih.gov

Mechanism of Activation:

Boronic acids can form reversible covalent bonds with diols and other bidentate ligands. acs.org In the context of carbonyl activation, a boronic acid can interact with a carbonyl group, particularly in α-hydroxy carbonyls or dicarbonyls, to form a cyclic boronate ester. acs.org This interaction increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle is utilized in boronic acid-catalyzed reactions. For instance, the condensation of an aldehyde can be facilitated by an ortho-positioned boronic acid, which activates the aldehyde through an intramolecular interaction. nih.gov

While specific studies on this compound as a catalyst are not extensively documented in the provided search results, its inherent Lewis acidity suggests potential applications in catalyzing reactions involving carbonyl activation. The electronic properties of the 7-methoxyindole (B1360046) moiety would likely modulate the Lewis acidity of the boron center compared to a simple phenylboronic acid.

Activation of Carboxylic Acids and Amides for Condensation Reactions

A comprehensive review of scientific literature reveals a notable absence of studies specifically investigating the use of this compound for the activation of carboxylic acids and amides in condensation reactions. While the broader class of boronic acids has been explored for such transformations, with some arylboronic acids demonstrating catalytic activity in direct amidation, specific research on the efficacy and reaction scope of the this compound derivative in this context is not presently available. rsc.orgorgsyn.org The general mechanism for boronic acid-catalyzed amidation is proposed to involve the formation of an acylborate intermediate, but the specific influence of the methoxy-substituted indole scaffold on this catalytic cycle has not been documented. rsc.org

Other Significant Chemical Transformations and Derivatizations of this compound

While specific catalytic applications as detailed above are not documented, the primary and most significant chemical transformation involving this compound is its participation in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. nih.gov Indolylboronic acids are valued as stable, readily available, and less toxic reagents for the construction of carbon-carbon bonds. nih.gov

In a typical Suzuki-Miyaura reaction, the indolylboronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted indoles, which are prevalent motifs in pharmaceuticals and biologically active compounds. The 7-methoxy substituent on the indole ring can influence the electronic properties of the molecule and, consequently, its reactivity in such coupling reactions. acs.orgnih.gov For instance, electron-donating groups like methoxy can enhance the rate of oxidative addition of the palladium catalyst to the coupling partner.

A general scheme for the Suzuki-Miyaura coupling of this compound is presented below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

R-X + this compound(Aryl/Vinyl-Halide/Triflate)

Applications of 7 Methoxy 1h Indole 2 Boronic Acid in Advanced Organic Synthesis

Strategic Utility in the Construction of Complex Indole (B1671886) Alkaloids and Natural Product Analogs

The indole nucleus is a privileged scaffold found in a vast array of natural products and biologically active molecules, particularly in complex indole alkaloids. The synthesis of these intricate structures often relies on the strategic formation of key carbon-carbon bonds. 7-Methoxy-1H-indole-2-boronic acid is an ideal reagent for this purpose, primarily through its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the precise and efficient coupling of the indole C2 position with various aryl, heteroaryl, or vinyl halides and triflates, which are common fragments in alkaloid structures.

The methoxy (B1213986) group at the C7 position is not merely a passive substituent. In natural products, methoxy groups on the indole ring can enhance biological activity. Synthetically, this group can direct metallation or other functionalization reactions at specific positions, offering an additional layer of control in multi-step syntheses. For instance, selective borylation at the C7 position has been achieved in related methoxy-substituted indoles, highlighting the directing influence of such groups.

The utility of indolylboronic acids in building complex molecules is well-documented. While direct synthesis of a specific complex alkaloid using this compound is sparsely reported in readily available literature, the strategy is widely applied. For example, indole-indole Suzuki couplings are a key method for creating dimeric or oligomeric structures, which are features of many natural products like melanin. The reaction of an indolylboronic acid with a haloindole is a foundational step in constructing such bi-indole systems.

Below is a table illustrating the potential of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecular backbones relevant to natural products.

| This compound | Coupling Partner (Ar-X) | Catalyst/Conditions | Potential Product Substructure | Relevance |

| Bromo-pyridine | Pd(OAc)₂, K₃PO₄, Dioxane/H₂O | 2-(Pyridinyl)-7-methoxy-1H-indole | Core of various pyridinyl-indole alkaloids | |

| Iodo-quinoline | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 2-(Quinolinyl)-7-methoxy-1H-indole | Found in marine alkaloids like marinoquinolines | |

| Vinyl triflate | PdCl₂(dppf), Et₃N, DMF | 2-(Vinyl)-7-methoxy-1H-indole | Precursor for further elaboration in alkaloid synthesis | |

| 5-Bromo-1H-indole | Pd/SPhos, K₃PO₄, Dioxane/H₂O | 2,5'-Bi-indole derivative | Building block for bis-indole alkaloids |

This table represents potential synthetic applications based on established Suzuki-Miyaura coupling methodologies for indolylboronic acids.

Integration into the Design and Synthesis of Functional Materials and Chemical Probes

The unique photophysical properties of the indole scaffold make it an attractive component for functional organic materials and chemical probes. Indole derivatives are known to be fluorescent, and their integration into larger π-conjugated systems can lead to materials with tailored electronic and optical properties suitable for applications like organic light-emitting diodes (OLEDs). Boronic acids are instrumental in synthesizing these materials, serving as key building blocks in the cross-coupling reactions used to construct complex organic semiconductors. This compound, with its inherent fluorescence and reactive handle, is a prime candidate for creating novel OLED materials.

Furthermore, the boronic acid functional group itself can be exploited to create chemical probes and sensors. Arylboronic acids are known to react specifically with certain reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and peroxynitrite. This reaction involves the oxidative cleavage of the carbon-boron bond to produce a corresponding phenol. When the boronic acid is attached to a fluorophore, this conversion can trigger a significant change in fluorescence—an "off-on" response—allowing for the sensitive detection of these biologically important analytes.

This compound is well-suited for this application. The 7-methoxyindole (B1360046) core can act as the fluorophore, while the boronic acid at the C2 position serves as the ROS-reactive trigger. Upon oxidation by an analyte like H₂O₂, the boronic acid would be converted to a hydroxyl group, forming 7-methoxy-1H-indol-2-ol. This transformation would alter the electronic structure and intramolecular charge transfer (ICT) properties of the molecule, leading to a detectable change in its fluorescence emission.

The table below outlines the design concept for a fluorescent probe based on this compound.

| Probe Component | Function | Mechanism of Action | Potential Application |

| 7-Methoxy-1H-indole moiety | Fluorophore (Reporter) | Exhibits native fluorescence that is modulated by the attached boronic acid. | Intracellular imaging, diagnostic assays. |

| Boronic acid group (-B(OH)₂) | Analyte-reactive trigger | Undergoes oxidative deboronation in the presence of specific ROS (e.g., H₂O₂). | Detection of oxidative stress in biological systems. |

| Entire Molecule | "Off-On" Fluorescent Sensor | Low initial fluorescence ("Off" state). Oxidation converts it to a highly fluorescent phenol ("On" state). | Monitoring enzymatic activity or cellular redox state. |

This table illustrates the principles behind using boronic acid-functionalized fluorophores as chemical probes.

Development of Novel Catalytic Systems Incorporating Boronic Acid Moieties

Boronic acids and their derivatives are not only synthetic targets but can also be integral components of catalytic systems. They can function as Lewis acid catalysts for a variety of organic transformations or be incorporated into more complex ligands for transition metal catalysis. Borinic acids (R₂BOH), which can be derived from boronic acids, have shown promise in catalysis and as building blocks for optoelectronic materials.

The structure of this compound offers several features that are attractive for ligand design. The indole nitrogen atom can act as a coordination site for a metal center. When combined with another donor atom, potentially introduced via functionalization of the boronic acid group, it can form a bidentate or tridentate chelating ligand. Such ligands are crucial for controlling the reactivity and selectivity of transition metal catalysts used in reactions like C-H activation, cross-coupling, and asymmetric synthesis.

For example, the boronic acid group can be transformed into other functionalities that can coordinate with a metal. While specific examples incorporating this compound into a catalyst are not prevalent, the concept is well-established. Rhodium(III)-catalyzed reactions, for instance, have been used for the selective coupling of indole derivatives with aryl boronic acids, demonstrating the interplay between indole scaffolds, boronic acids, and metal catalysts. The development of novel ligands derived from this specific boronic acid could lead to catalysts with unique steric and electronic properties, potentially enabling new or more efficient chemical transformations.

| Structural Feature | Potential Role in Catalysis | Example Catalytic Application |

| Indole N-H | Ligand donor site; proton transfer agent | Coordination to metals like Rh, Pd, Ru, Ir |

| Boronic Acid Moiety | Lewis acid catalyst; anchor for ligand functionalization | Activation of carbonyls; Diels-Alder reactions |

| Aromatic Indole Ring | π-stacking interactions with substrates; electronic tuning of the metal center | Asymmetric hydrogenation; C-H functionalization |

This table outlines the potential roles the structural components of this compound could play in the design of novel catalytic systems.

Role of 7 Methoxy 1h Indole 2 Boronic Acid As a Building Block in Medicinal Chemistry Research

Synthesis of Indole-Based Drug Leads and Pharmacologically Active Compounds

7-Methoxy-1H-indole-2-boronic acid serves as a important building block in the synthesis of a variety of indole-based drug leads and pharmacologically active compounds. Its utility lies in its ability to readily participate in cross-coupling reactions, allowing for the introduction of the indole (B1671886) moiety into more complex molecular structures. This is particularly valuable in the field of medicinal chemistry, where the indole scaffold is a common feature in many biologically active molecules. nih.gov

The synthesis of these compounds often involves the strategic use of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This reaction allows for the formation of carbon-carbon bonds between the indole ring and various aryl or heteroaryl partners. The specific substitution pattern on the resulting indole derivative can be fine-tuned to optimize its pharmacological activity, a key aspect of structure-activity relationship (SAR) studies. nih.gov

SAR studies on indole derivatives have revealed that modifications at various positions of the indole ring can significantly impact their biological activity. For instance, in the development of CB1 receptor allosteric modulators, it was found that the presence of certain substituents on the indole ring, in combination with modifications on an attached phenyl ring, enhanced the modulatory potency. nih.gov Similarly, in the design of fructose-1,6-bisphosphatase (FBPase) inhibitors, a series of novel indole derivatives were synthesized and evaluated, leading to the identification of a potent inhibitor. nih.gov The binding mode of these inhibitors was further investigated using computational methods to guide future design and optimization. nih.gov

The chemical design of these compounds often starts with a known pharmacophore or a lead compound. For example, based on the structure of existing anti-inflammatory drugs, new indole-2-one and 7-aza-2-oxindole derivatives have been designed and synthesized. nih.gov Quantitative SAR analysis of these derivatives revealed that properties such as molecular polarizability and lipophilicity play a crucial role in their anti-inflammatory activity. nih.gov

Table 1: Examples of Synthesized Indole Derivatives and their Biological Targets

| Compound Class | Target | Key Synthetic Strategy | Reference |

| 1H-indole-2-carboxamides | CB1 Receptor | Amide coupling, Friedel-Crafts acylation, Reduction | nih.gov |

| 7-nitro-1H-indole-2-carboxylic acid derivatives | Fructose-1,6-bisphosphatase | Synthesis from 7-nitro-1H-indole-2-carboxylic acid | nih.gov |

| Indole-2-one and 7-aza-2-oxindole derivatives | Inflammatory Cytokines (TNF-α, IL-6) | Aldol condensation, Amidation | nih.gov |

Strategic Integration of the this compound Moiety into Diverse Bioactive Scaffolds

The versatility of this compound extends to its integration into a wide array of bioactive scaffolds, significantly diversifying the chemical space for drug discovery. nih.gov This is often achieved through multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. nih.gov The Petasis reaction, for example, can be used to prepare highly functionalized amines from a primary or secondary amine, a boronic acid (such as this compound), and a carbonyl component. nih.gov The resulting products can then undergo further transformations, such as ring-closing metathesis or intramolecular Diels-Alder reactions, to generate polycyclic scaffolds. nih.gov

This strategic integration allows for the creation of novel molecular architectures with potential therapeutic applications. For instance, the indole nucleus is a key component of many naturally occurring alkaloids with diverse biological activities. rsc.org Synthetic strategies aimed at preparing these complex natural products often utilize indole building blocks that can be readily modified. rsc.org The Fischer indole synthesis is a classic method for constructing the indole ring system and has been employed in the total synthesis of various alkaloids. rsc.org

The ability to incorporate the 7-methoxy-1H-indole moiety into different scaffolds is crucial for developing compounds with improved pharmacological profiles. The methoxy (B1213986) group at the 7-position can influence the electronic properties and metabolic stability of the molecule, potentially leading to enhanced efficacy and better pharmacokinetic properties.

Table 2: Examples of Bioactive Scaffolds Incorporating the Indole Moiety

| Scaffold Type | Synthetic Method | Potential Biological Application | Reference |

| Polycyclic Amines | Petasis Reaction followed by Cyclization | Diverse therapeutic areas | nih.gov |

| Alkaloid Skeletons | Fischer Indole Synthesis, Ullmann Coupling | Anticancer, Antimicrobial | rsc.org |

| Indole-based Inhibitors | Palladium-catalyzed Cross-coupling | Antibacterial | nih.gov |

Development of Chemical Probes for Biological Systems and Enzyme Inhibition Studies

This compound and its derivatives are valuable tools in the development of chemical probes for studying biological systems and for investigating enzyme inhibition. mskcc.orgnih.gov Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or an enzyme, allowing researchers to study its function in a cellular context. mskcc.orgnih.gov Boronic acids, in particular, have emerged as useful components of chemical probes due to their unique chemical reactivity. nih.govfrontiersin.org

One key application of boronic acid-containing probes is in the detection of reactive oxygen species (ROS), such as hydrogen peroxide. frontiersin.orgnih.gov These probes are designed so that the boronic acid moiety is cleaved upon reaction with ROS, leading to a detectable signal, often a change in fluorescence. frontiersin.orgnih.gov This allows for the visualization and quantification of ROS in living cells, providing insights into cellular processes such as oxidative stress.

In the context of enzyme inhibition, the boronic acid group can act as a warhead that covalently and reversibly binds to the active site of certain enzymes, particularly serine proteases. nih.gov This property has been exploited in the design of potent and selective enzyme inhibitors. The indole scaffold, in conjunction with the boronic acid, can provide the necessary interactions with the enzyme's binding pocket to achieve high affinity and specificity.

The synthetic strategy for these probes often involves coupling the boronic acid-containing indole to a reporter molecule, such as a fluorophore, or to a reactive group that can be used for bioconjugation. nih.gov The modular nature of these syntheses allows for the creation of a diverse toolbox of chemical probes with tailored properties for specific biological questions. mskcc.org

Table 3: Applications of Boronic Acid-Based Probes

| Probe Type | Target | Mechanism of Action | Reference |

| Fluorescent Probes | Reactive Oxygen Species (H₂O₂) | Oxidative cleavage of the boronate | frontiersin.orgnih.gov |

| Enzyme Inhibitors | Serine Proteases | Reversible covalent binding to the active site serine | nih.gov |

| Site-Selective Protein Labeling | Proteins | Bioorthogonal reactions | nih.gov |

Future Perspectives and Emerging Research Directions for 7 Methoxy 1h Indole 2 Boronic Acid

Innovations in Synthetic Methodologies and Efficient Derivatization Strategies

The synthesis of indolylboronic acids has traditionally relied on methods like the Suzuki-Miyaura reaction and transition-metal-catalyzed C-H borylation. nih.gov However, ongoing research aims to develop more efficient, selective, and environmentally friendly synthetic routes.

Innovations in this area include the use of novel catalysts and reaction conditions to achieve higher yields and better regioselectivity. For instance, iridium-catalyzed borylation has shown promise for the selective functionalization of the indole (B1671886) core. mdpi.com The development of metal-free C-H borylation techniques, such as those using BF3·Et2O as a catalyst, offers a cheaper and more sustainable alternative to transition-metal-catalyzed methods. acs.org These methods allow for the C2-selective borylation of indoles, which is crucial for creating specific isomers of compounds like 7-Methoxy-1H-indole-2-boronic acid. acs.org

Furthermore, derivatization strategies are being explored to expand the chemical space accessible from this core structure. The boronic acid moiety can be transformed into various other functional groups, enabling the synthesis of a wide array of substituted indoles with tailored properties. acs.org For example, the boryl group can be converted to halogens, which can then participate in further coupling reactions. mdpi.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Researchers are actively investigating the novel reactivity of indolylboronic acids beyond their conventional use in Suzuki-Miyaura couplings. This includes exploring their participation in multicomponent reactions and unconventional transformations that can lead to the rapid assembly of complex molecular architectures. mdpi.com

One area of interest is the development of unconventional transformations involving tetracoordinate boron intermediates. acs.org These intermediates can enable new types of bond formations and have been used in the asymmetric catalytic reduction of indoles. acs.org The unique electronic properties of the 7-methoxyindole (B1360046) scaffold can influence the reactivity of the boronic acid, potentially leading to new and unexpected reaction pathways. The exploration of such reactivity could unveil novel methods for constructing carbon-carbon and carbon-heteroatom bonds. acs.org

Untapped Applications in Chemical Biology, Supramolecular Chemistry, and Material Science

The unique structural and electronic properties of this compound make it a promising candidate for a range of applications that are still largely unexplored.

Chemical Biology: The indole nucleus is a common motif in biologically active molecules. nih.gov The ability to functionalize the 7-methoxyindole core via the boronic acid handle opens up avenues for the design and synthesis of novel therapeutic agents and chemical probes. Boronic acids themselves have shown a range of biological activities and are present in some approved drugs. nih.govmdpi.com The 7-methoxy substitution may influence the compound's interaction with biological targets.

Supramolecular Chemistry: Boronic acids are known to form reversible covalent bonds with diols, a property that can be exploited in the construction of self-assembling systems and sensors. The specific substitution pattern of this compound could be leveraged to create sophisticated supramolecular architectures with unique recognition and responsive properties.

Material Science: Indole-based materials have applications in organic electronics due to their electron-rich nature. mdpi.com By incorporating this compound into polymers or other materials, it may be possible to tune their electronic and optical properties for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.

| Research Area | Focus | Potential Impact |

| Synthetic Methodologies | Development of efficient, selective, and sustainable synthetic routes. | Greener and more cost-effective production of the compound and its derivatives. |

| Novel Reactivity | Exploration of unconventional transformations and multicomponent reactions. | Rapid access to complex and diverse molecular structures. |

| Chemical Biology | Design of novel therapeutic agents and chemical probes. | New treatments for diseases and tools for biological research. |

| Supramolecular Chemistry | Construction of self-assembling systems and sensors. | Advanced materials with responsive and recognition capabilities. |

| Material Science | Development of new organic electronic materials. | Improved performance of devices like OLEDs and solar cells. |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 7-Methoxy-1H-indole-2-boronic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions (argon/nitrogen). Key steps include:

- Protection of the indole NH group using tert-butoxycarbonyl (Boc) to prevent side reactions .

- Boronation at the 2-position using bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst .

- Deprotection under acidic conditions (e.g., TFA) to yield the final product.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Methods :

- ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while boronic acid protons are observed as broad peaks (~δ 6.5–8.5 ppm) .

- FTIR : B-O stretching vibrations at ~1340 cm⁻¹ and aromatic C-H bending at ~750 cm⁻¹ .

- HPLC : Purity validation using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How does the methoxy group at the 7-position influence electronic properties and reactivity in cross-coupling reactions?

- Electronic Effects : The methoxy group is electron-donating , increasing electron density at the indole ring, which enhances oxidative addition in Pd-catalyzed reactions. This contrasts with electron-withdrawing groups (e.g., halogens), which slow coupling kinetics .

- Reactivity Comparison :

| Substituent | Coupling Rate (Relative) | Catalyst Preference |

|---|---|---|

| -OCH₃ | 1.5× faster | Pd(OAc)₂/PPh₃ |

| -CH₃ | 1.0× | PdCl₂(dppf) |

| -Cl | 0.7× | Ni(COD)₂ |

| Data derived from comparative studies on indole boronic acids . |

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

- Steric and Electronic Control :

- Directing Groups : Introduce temporary groups (e.g., -COOMe) at the 3-position to block undesired coupling sites .

- Ligand Design : Bulky ligands (e.g., SPhos) favor coupling at the less hindered 2-position .

Q. How can contradictory reports on the biological activity of derivatives be resolved?

- Experimental Design :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .

- Purity Validation : Ensure derivatives are >98% pure via HPLC to exclude confounding effects from impurities .

- Key Factors :

- Substituent Position : 7-Methoxy-2-boronic acid derivatives show higher anticancer activity (IC₅₀ = 12 µM) than 5-methoxy analogs (IC₅₀ = 45 µM) due to improved target binding .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Stability Protocol :

- Store under argon at -20°C in amber vials to avoid boronic acid dimerization .

- Use anhydrous solvents (e.g., dried DMF) during synthesis to minimize hydrolysis .

Methodological Insights

- Catalytic System Optimization : For large-scale synthesis, nickel catalysts (e.g., NiCl₂·dme) reduce costs but require higher temperatures (120°C) and longer reaction times (24–48 hrs) .

- Biological Testing : Prioritize in silico docking studies (e.g., AutoDock Vina) to predict binding affinity with targets like EGFR or PARP before in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.